

Spectroscopic and Analytical Profile of N-Nitroso-Salbutamol: A Technical Guide

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Compound of Interest

Compound Name: *N-Nitroso-Salbutamol*

Cat. No.: *B13451198*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Nitroso-Salbutamol** (CAS: 2919946-71-5), a nitrosamine impurity of the widely used bronchodilator, Salbutamol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenicity. Accurate analytical characterization is crucial for the detection, quantification, and control of such impurities.

This document summarizes available mass spectrometry (MS) data and provides expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's chemical structure. Detailed experimental protocols for the analysis of **N-Nitroso-Salbutamol** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also presented.

N-Nitroso-Salbutamol: Chemical Identity

Parameter	Value
IUPAC Name	N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide[1]
CAS Number	2919946-71-5[1]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₄ [1]
Molecular Weight	268.31 g/mol [1]
Chemical Structure	<div>The image you are requesting does not exist or is no longer available. imgur.com</div>

Mass Spectrometry (MS) Data

High-sensitivity LC-MS/MS is the primary technique for the trace-level detection and quantification of **N-Nitroso-Salbutamol**. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The precursor ion corresponds to the protonated molecule $[M+H]^+$, and its fragmentation yields characteristic product ions.

Table 1: LC-MS/MS MRM Transitions for **N-Nitroso-Salbutamol**

Precursor Ion (m/z)	Product Ion (m/z)	Polarity	Application
269.1	149.1	Positive	Quantification/Confirmation
269.1	223.1	Positive	Confirmation
269.1	177.1	Positive	Confirmation

Note: The precursor ion m/z may be cited as 267.1 in some methods, referring to the monoisotopic mass of the neutral molecule. The data presented here is based on methods

utilizing a protonated precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for **N-Nitroso-Salbutamol** is not widely published in the public domain, the expected chemical shifts can be predicted based on the molecular structure. Asymmetrical nitrosamines can exhibit conformational isomers due to restricted rotation around the N-N bond, which may lead to the observation of two sets of signals for adjacent protons and carbons.

Table 2: Predicted ^1H -NMR Chemical Shifts for **N-Nitroso-Salbutamol**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	6.8 - 7.4	m
-CH(OH)-	~4.8 - 5.2	m
-CH ₂ -(Ar)	~4.6	s
-N-CH ₂ -	~3.5 - 4.0	m
-C(CH ₃) ₃	~1.1 - 1.5	s
Phenolic-OH	Broad	s
Alcoholic-OH	Broad	s

Table 3: Predicted ^{13}C -NMR Chemical Shifts for **N-Nitroso-Salbutamol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C=C	115 - 158
-CH(OH)-	~70
-C(CH ₃) ₃	~60
-N-CH ₂ -	~55
-CH ₂ OH	~64
-C(CH ₃) ₃	~27

Infrared (IR) Spectroscopy Data

The IR spectrum of **N-Nitroso-Salbutamol** is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 4: Expected IR Absorption Bands for **N-Nitroso-Salbutamol**

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
O-H (Alcohol, Phenol)	Stretching	3200 - 3600 (Broad)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
N=O (Nitroso)	Stretching	1430 - 1500
C=C (Aromatic)	Stretching	1450 - 1600
N-N (Nitrosoamine)	Stretching	1000 - 1150
C-O (Alcohol, Phenol)	Stretching	1050 - 1250

Experimental Protocols

The following protocols are based on methods published by regulatory agencies for the determination of **N-Nitroso-Salbutamol** in pharmaceutical products.

Sample Preparation (for Salbutamol Drug Substance)

- Weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a conical bottom centrifuge tube.
- Add 10 mL of deionized water.
- Vortex the tube to ensure thorough mixing.
- Sonicate the sample for 10 minutes to facilitate dissolution.
- Centrifuge the solution at 3500 rpm for 5 minutes.
- Filter the supernatant through a 0.2 μ m Nylon membrane filter into an HPLC vial for analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of **N-Nitroso-Salbutamol**.

Table 5: LC-MS/MS Instrumental Parameters

Parameter	Condition
LC Column	Hypersil GOLD (150 x 2.1 mm, 3 µm) or equivalent
Column Temperature	40 °C
Mobile Phase A	0.1% Formic Acid in Deionized Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Gradient Program	Time (min)
0.0	
5.0	
8.0	
11.0	
11.5	
15.0	
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)

Visualized Workflow

The following diagram illustrates the general workflow for the analysis of **N-Nitroso-Salbutamol** in a drug product.

Caption: Analytical workflow for **N-Nitroso-Salbutamol** quantification.

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References

- 1. N-Nitroso-Salbutamol | CAS 2919946-71-5 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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